2,6- vs. 2,4-Dichlorobenzyl Substitution
The target compound (2,6-dichlorobenzyl isomer, CID 1475833) is a distinct regioisomer from its closest commercially available analog, the 2,4-dichlorobenzyl isomer (CID 1475828). Both share the identical molecular formula and mass (368.2 g/mol), but differ in the chlorine substitution pattern on the phenyl ring, which alters molecular shape and electronic surface properties [1][2]. This regioisomeric difference is critical for procurement: the 2,6-substitution creates a symmetric ortho-substitution pattern that influences the conformational flexibility and metabolic stability of the ether linkage in downstream drug candidates . No biological activity data was found for either isomer that would allow quantitative potency comparison; however, the structural distinction is absolute and verifiable via InChIKey (2,6-isomer: FVHTYYYQIWSZCK-UHFFFAOYSA-N) [1].
| Evidence Dimension | Structural identity (regioisomerism) |
|---|---|
| Target Compound Data | Cl atoms at 2,6-positions on benzyl ring; InChIKey: FVHTYYYQIWSZCK-UHFFFAOYSA-N; PubChem CID: 1475833 [1] |
| Comparator Or Baseline | 2,4-dichlorobenzyl isomer (CAS 338419-36-6); PubChem CID: 1475828 [2] |
| Quantified Difference | Qualitative: distinct InChIKey and different chlorine substitution topology. No quantitative biological comparison available. |
| Conditions | Structural identity verification via InChIKey, PubChem CID, or CAS number cross-referencing. |
Why This Matters
For synthetic or SAR campaigns, using the incorrect regioisomer can lead to confounded biological results, as the shape and electronic properties of the two isomers are non-equivalent.
- [1] PubChem Compound Summary for CID 1475833, Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 1475828, Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate. National Library of Medicine, 2026. View Source
